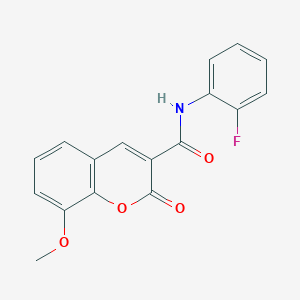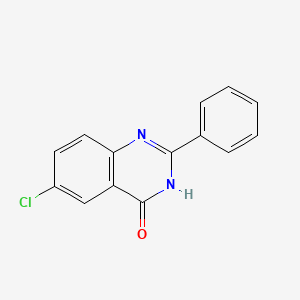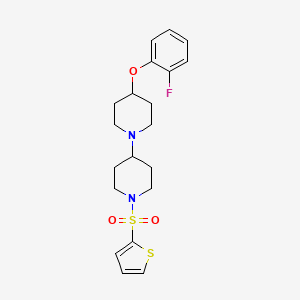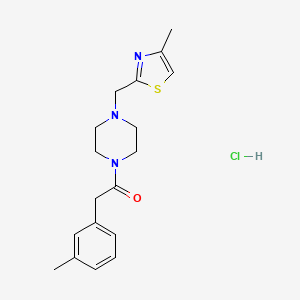
N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, FLM-3, and has been shown to have promising effects in various studies.
Scientific Research Applications
Structural and Crystalline Properties
Research on related chromene compounds emphasizes their structural and crystalline attributes. For instance, studies have highlighted the crystallization behavior and the anti-rotamer conformation about the C-N bond in chromene derivatives. The arrangement of amide and pyran rings within these molecules suggests potential for diverse chemical interactions and stability in various solvents (Reis et al., 2013; Gomes et al., 2015).
Chemical Synthesis and Modification
The synthesis and characterization of chromene derivatives are crucial for exploring their scientific applications. Techniques such as Fourier Transform Infrared Spectroscopy and X-ray crystallography have been employed to understand the molecular and supramolecular structures of these compounds (Reis et al., 2014). Additionally, novel synthesis strategies have been developed for chromene derivatives, highlighting their potential in drug discovery and material science (Yin et al., 2013).
Biological Activities and Applications
Chromene derivatives have been studied for their biological properties, including their roles as chemosensors and in antibacterial activity. For example, specific chromene compounds have demonstrated high selectivity and sensitivity as chemosensors for ions like Cu^2+ and H_2PO_4^- (Meng et al., 2018; Ramaganesh et al., 2010). These findings suggest potential applications in environmental monitoring and pharmaceutical development.
Photochemical Properties
Photochromic chromenes have been the subject of kinetic studies, revealing complex behaviors under UV and visible light. The investigation into photoisomerization processes of chromene compounds offers insights into their potential for applications in photopharmacology and molecular switches (Delbaere et al., 2003).
Fluorescence and Sensing Applications
Certain chromene derivatives exhibit unique fluorescence properties, making them suitable for developing fluorescent probes and sensors. The sensitivity of these compounds to protic environments has implications for their use in bioimaging and diagnostics (Uchiyama et al., 2006).
properties
IUPAC Name |
N-(2-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-22-14-8-4-5-10-9-11(17(21)23-15(10)14)16(20)19-13-7-3-2-6-12(13)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZBEYLZKNEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)




![4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797153.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)
